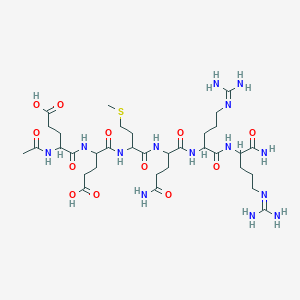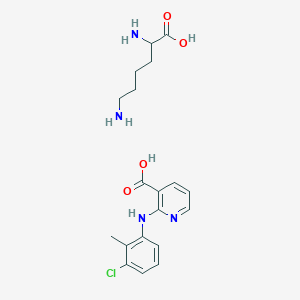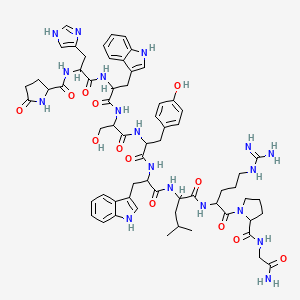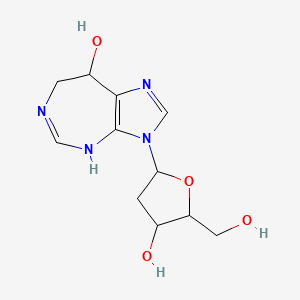![molecular formula C36H49N3O6 B8070342 N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B8070342.png)
N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex chemical compound used primarily in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is often used in the synthesis of peptides and proteins due to its protective groups that prevent unwanted side reactions during the synthesis process.
Preparation Methods
The synthesis of N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid involves several steps. The starting material, tryptophan, undergoes protection of the amino group with a benzyloxycarbonyl (Z) group and the carboxyl group with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyloxycarbonyl anhydride in the presence of a base such as triethylamine.
Formation of the Final Compound: The protected tryptophan derivative is then reacted with dicyclohexylamine (DCHA) to form the final compound.
Industrial production methods involve similar steps but are optimized for large-scale production, often using automated synthesizers and high-throughput techniques to increase yield and purity.
Chemical Reactions Analysis
N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The protective groups (Z and Boc) can be removed under acidic conditions. For example, the Boc group can be removed using trifluoroacetic acid, while the Z group can be removed using catalytic hydrogenation.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction Reactions: The indole ring of tryptophan can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
The major products formed from these reactions are typically peptides or proteins with specific sequences and structures.
Scientific Research Applications
N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing researchers to create specific sequences for studying protein function and interactions.
Drug Development: The compound is used in the development of peptide-based drugs, which can target specific proteins or pathways in the body.
Biological Research: It is used in studies of protein structure and function, helping researchers understand how proteins work and how they can be modified for therapeutic purposes.
Industrial Applications: The compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Z and Boc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in creating specific peptide sequences, which can then interact with proteins and other molecules in the body.
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is unique due to its specific protective groups and its use in peptide synthesis. Similar compounds include:
Fmoc-Trp(Boc)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Z group for amino protection.
Cbz-Trp(Boc)-OH: This compound uses a carbobenzoxy (Cbz) group for amino protection.
Boc-Trp-OH: This compound only has the Boc group for carboxyl protection and lacks the Z group.
Each of these compounds has its own advantages and disadvantages, depending on the specific requirements of the peptide synthesis process.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQVAJPBCWSLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694222 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218938-57-9 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[10,15,20,25,30,35,40-Heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B8070265.png)
![Dipotassium;[2-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B8070269.png)
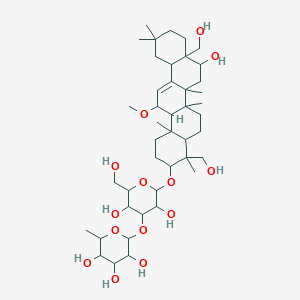
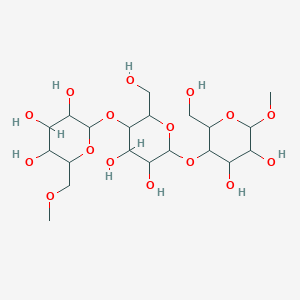
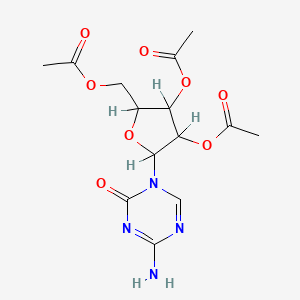
![sodium;3-[2-[3-[(2,4-dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonate](/img/structure/B8070312.png)
![17-Hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8070315.png)
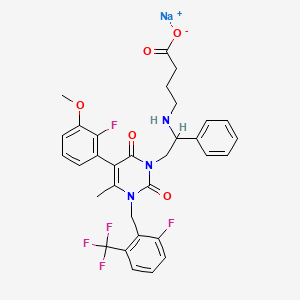
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[(3-methoxyphenyl)methyl]borinic acid](/img/structure/B8070325.png)
![L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester;L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester](/img/structure/B8070329.png)
